6-butyl-8-(3,5-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
6-BUTYL-8-(3,5-DIMETHYLPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a butyl group, a dimethylphenyl group, and a phenyl group attached to an imidazopurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BUTYL-8-(3,5-DIMETHYLPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazopurine core, followed by the introduction of the butyl, dimethylphenyl, and phenyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-BUTYL-8-(3,5-DIMETHYLPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where groups like halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-BUTYL-8-(3,5-DIMETHYLPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-BUTYL-8-(3,5-DIMETHYLPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-BUTYL-8-(3,5-DIMETHYLPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE: shares structural similarities with other imidazopurines, such as:
Uniqueness
The uniqueness of 6-BUTYL-8-(3,5-DIMETHYLPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H29N5O2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
8-butyl-6-(3,5-dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C27H29N5O2/c1-6-7-13-21-22(19-11-9-8-10-12-19)31(20-15-17(2)14-18(3)16-20)26-28-24-23(32(21)26)25(33)30(5)27(34)29(24)4/h8-12,14-16H,6-7,13H2,1-5H3 |
InChI Key |
BXSCWQVVNKTKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC(=CC(=C4)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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